molecular formula C5H13ClFNO B14121178 Fluorcholinchlorid

Fluorcholinchlorid

Cat. No.: B14121178
M. Wt: 157.61 g/mol
InChI Key: YPLZQEIEZINIMC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorcholinchlorid, also known as fluorocholine chloride, is a quaternary ammonium salt with the chemical formula C5H13ClFNO. It is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. This compound is particularly valuable in oncology for detecting and monitoring various types of cancers, including prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorcholinchlorid typically involves the reaction of choline with a fluorinating agent. One common method is the nucleophilic substitution reaction where choline is reacted with a fluorinating agent such as fluoromethyl iodide under basic conditions. The reaction proceeds as follows:

[ \text{Choline} + \text{Fluoromethyl iodide} \rightarrow \text{this compound} + \text{Iodide ion} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as purification through crystallization or distillation to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Fluorcholinchlorid undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom in this compound can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: this compound can hydrolyze in the presence of water, leading to the formation of choline and fluoride ions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide or potassium fluoride under basic conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

    Hydrolysis: Acidic or basic aqueous solutions facilitate hydrolysis.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used; for example, using sodium iodide would yield choline iodide.

    Oxidation: Oxidation products vary based on the specific conditions and reagents.

    Hydrolysis: The primary products are choline and fluoride ions.

Scientific Research Applications

Fluorcholinchlorid has a wide range of applications in scientific research:

Mechanism of Action

Fluorcholinchlorid exerts its effects by mimicking choline, a vital component of cell membranes. It is taken up by cells through choline transporters and incorporated into the phospholipid bilayer as phosphatidylcholine. This incorporation is particularly pronounced in rapidly dividing cancer cells, making this compound an effective imaging agent for detecting malignancies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual role as both a choline analog and a fluorinated compound, making it highly effective in PET imaging for cancer detection. Its ability to be rapidly taken up by cancer cells and incorporated into cell membranes sets it apart from other similar compounds.

Properties

Molecular Formula

C5H13ClFNO

Molecular Weight

157.61 g/mol

IUPAC Name

2-fluorooxyethyl(trimethyl)azanium;chloride

InChI

InChI=1S/C5H13FNO.ClH/c1-7(2,3)4-5-8-6;/h4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

YPLZQEIEZINIMC-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOF.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.